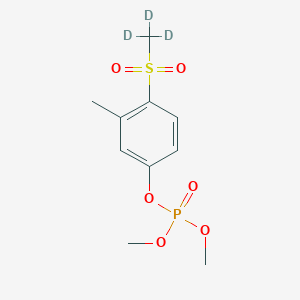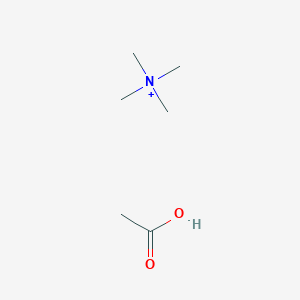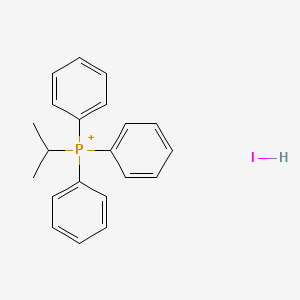
Fenthion-oxon-sulfone D3 (S-methyl D3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenthion-oxon-sulfone D3 (S-methyl D3) is a deuterated isotope analog of fenthion oxon sulfone (S-methyl), a derivative of the organophosphorus insecticide fenthion. In this compound, the S-methyl protons are replaced by deuterium . This modification is often used in isotope dilution mass spectrometry for the quantitative analysis of pesticides .
Analyse Des Réactions Chimiques
Fenthion-oxon-sulfone D3 (S-methyl D3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Fenthion-oxon-sulfone D3 (S-methyl D3) is primarily used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to overcome matrix effects and achieve accurate quantification . The compound’s applications extend to various fields, including:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of pesticide residues.
Biology: Employed in studies involving the metabolism and degradation of organophosphorus insecticides.
Medicine: Investigated for its potential effects on human health and its role in toxicology studies.
Industry: Utilized in quality control processes to ensure the safety and efficacy of agricultural products.
Mécanisme D'action
The mechanism of action of Fenthion-oxon-sulfone D3 (S-methyl D3) is similar to that of its non-deuterated counterpart. It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparaison Avec Des Composés Similaires
Fenthion-oxon-sulfone D3 (S-methyl D3) can be compared with other similar compounds, such as:
Fenthion oxon sulfone: The non-deuterated analog, which has similar chemical properties but lacks the isotopic labeling.
Fenthion sulfoxide: Another metabolite of fenthion, which differs in its oxidation state.
Fenthion: The parent compound, which is widely used as an organophosphorus insecticide.
The uniqueness of Fenthion-oxon-sulfone D3 (S-methyl D3) lies in its deuterated S-methyl group, which provides advantages in analytical applications by minimizing matrix effects and improving quantification accuracy .
Propriétés
Formule moléculaire |
C10H15O6PS |
|---|---|
Poids moléculaire |
297.28 g/mol |
Nom IUPAC |
dimethyl [3-methyl-4-(trideuteriomethylsulfonyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3/i4D3 |
Clé InChI |
VUTHWSUXEOILTN-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)






